molecular formula C20H29NaO5 B13885769 Prostaglandin I3 (sodium)

Prostaglandin I3 (sodium)

Cat. No.: B13885769
M. Wt: 372.4 g/mol
InChI Key: JYCZBBNTGSRZMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin I3 (sodium) is a bioactive lipid compound belonging to the prostaglandin family. It is synthesized from eicosapentaenoic acid (EPA) by the action of cyclooxygenase (COX) and prostaglandin I synthase. Prostaglandin I3 (sodium) exhibits platelet and vascular activity similar to prostaglandin I2, making it a potent vasodilator and inhibitor of platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3 (sodium), often involves complex chemoenzymatic processes. A unified strategy for the synthesis of various prostaglandins includes the use of biocatalytic retrosynthesis. Key steps involve Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .

Industrial Production Methods: Industrial production of prostaglandin I3 (sodium) typically involves the extraction of EPA from natural sources, followed by enzymatic conversion using COX and prostaglandin I synthase. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Mechanism of Action

Prostaglandin I3 (sodium) exerts its effects through interaction with specific G-protein-coupled receptors (GPCRs). It acts as a potent vasodilator and inhibitor of platelet aggregation by binding to prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways. This results in the relaxation of vascular smooth muscles and inhibition of platelet aggregation .

Properties

Molecular Formula

C20H29NaO5

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

JYCZBBNTGSRZMY-UHFFFAOYSA-M

Canonical SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Origin of Product

United States

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